Ethyl methyl sulfone

概要

説明

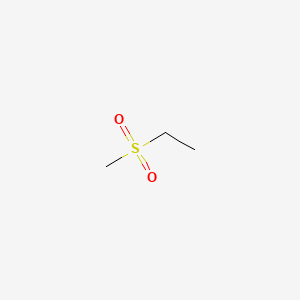

Ethyl methyl sulfone, also known as (methylsulfonyl)ethane, is an organosulfur compound with the chemical formula C₃H₈O₂S. It is a colorless liquid with a special sulfur ether odor. This compound is known for its high oxidative stability and is used in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl methyl sulfone can be synthesized through the oxidation of methyl ethyl sulfide using hydrogen peroxide as an oxidizing agent. The reaction typically occurs in the presence of a catalyst such as tantalum carbide or niobium carbide, which can be recovered and reused without losing activity . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, providing an environmentally benign oxidation process .

Industrial Production Methods: In an industrial setting, this compound is produced by adding methyl ethyl sulfide and 30% hydrogen peroxide in a reactor, maintaining the reaction temperature between 65-75°C for about 10 hours. The reaction mixture is then subjected to chloroform extraction and vacuum distillation to obtain the final product .

化学反応の分析

Types of Reactions: Ethyl methyl sulfone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using reagents like hydrogen peroxide or selectfluor.

Substitution: It can participate in substitution reactions where the sulfone group acts as a leaving group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, selectfluor.

Catalysts: Tantalum carbide, niobium carbide.

Major Products:

Sulfoxides and Sulfones: These are the primary products formed during the oxidation of this compound.

科学的研究の応用

Lithium-Ion Batteries

Electrolyte Development

Ethyl methyl sulfone has been investigated as a solvent in lithium-ion battery electrolytes. Research indicates that EMS can be effectively combined with lithium hexafluorophosphate and ethyl acetate to create a novel electrolyte formulation. This combination enhances ionic conductivity and facilitates ion pair separation, which is critical for battery performance. Molecular dynamics simulations have shown that the diffusion coefficient and ionic conductivity of the EMS-based electrolytes are significantly influenced by the concentration of lithium salts and temperature variations .

Performance Metrics

In tests involving nickel cobalt manganese oxide/graphite cells, EMS-based electrolytes demonstrated stable cycling performance, with capacity retention rates exceeding 98% over extended cycles. The addition of fluoroethylene carbonate as an additive further improved the electrochemical stability of the EMS electrolytes by reducing the decomposition products during cycling .

Electrochemical Windows

Research has also focused on the electrochemical windows of sulfone-based electrolytes, including EMS. Studies have shown that EMS contributes to large electrochemical windows, making it suitable for high-voltage applications in lithium-ion batteries. The oxidation processes occurring at the sulfone group are pivotal for achieving these enhanced voltage limits .

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Capacity Retention (%) | Cycle Count |

|---|---|---|---|

| EMS + LiPF6 + EA | 12.5 | 98.9 | 100 |

| EMS + LiPF6 + FEC | 11.8 | 99.3 | 100 |

Plant Morphological Studies

This compound has been utilized in agricultural research to induce morphological diversity in crops through chemical mutagenesis. Studies show that EMS can effectively generate mutations that lead to varied plant traits, aiding in the understanding of genetic regulation and plant development . This application is particularly valuable in breeding programs aimed at improving crop resilience and yield.

Synthesis of Methyl Sulfones

Recent advancements have highlighted EMS's role as a reagent in organic synthesis, particularly for accessing methyl sulfones through reactions with bis-nucleophiles. This application is significant for developing new chemical entities in pharmaceuticals and agrochemicals .

Reaction Mechanisms

The reactions involving EMS typically proceed via nucleophilic substitution mechanisms, facilitating the introduction of sulfur-containing functional groups into organic molecules, which can enhance their biological activity or stability .

作用機序

Ethyl methyl sulfone exerts its effects primarily through its high oxidative stability and reactivity. In the context of lithium-ion batteries, it helps in stabilizing the electrolyte and improving the overall performance of the battery cells . As a chemical mutagen, it induces mutations by alkylating guanine bases in DNA, leading to nucleotide substitutions .

類似化合物との比較

- Methyl ethyl sulfone

- Isopropyl methyl sulfone

- Ethyl isopropyl sulfone

Comparison: Ethyl methyl sulfone is unique due to its high oxidative stability and low viscosity, making it suitable for use in high voltage electrolytes. Compared to other sulfones, it offers better performance in stabilizing electrolytes and enhancing the energy density of lithium-ion batteries .

生物活性

Ethyl methyl sulfone (EMS) is a sulfone compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EMS, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

Overview of this compound

This compound is an organosulfur compound with the chemical formula CHOS. It is recognized for its stability and solubility in various solvents, making it a valuable candidate in pharmaceutical and industrial applications. EMS is often studied in the context of drug formulations, particularly in relation to its role as a co-solvent in lithium-ion battery applications and its potential effects on biological systems.

1. Antimicrobial Activity

Research indicates that EMS exhibits significant antimicrobial properties. A study synthesized various methyl sulfone derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among the compounds tested, EMS demonstrated effective inhibition, suggesting its potential as an antimicrobial agent .

| Compound | Activity Against | Remarks |

|---|---|---|

| EMS | Gram-positive | Effective inhibition observed |

| EMS | Gram-negative | Effective inhibition observed |

2. Anti-inflammatory Effects

Sulfones, including EMS, have been reported to possess anti-inflammatory properties. A review highlighted that sulfones can inhibit various inflammatory pathways, making them candidates for treating inflammatory diseases. The specific mechanisms include the inhibition of cytokine production and modulation of immune responses .

3. Anticancer Potential

The antiproliferative activity of EMS has been explored in several studies. One notable study compared the antiproliferative effects of different sulfone analogues and found that EMS analogues exhibited varying degrees of activity against cancer cell lines. This suggests that EMS could be further developed as a potential anticancer therapeutic .

Case Study 1: In-Utero Exposure to Nelfinavir-EMS

A significant case study examined the effects of in-utero exposure to nelfinavir, which contains EMS as a metabolite. The study reported that such exposure could lead to mutagenic effects on developing embryos and fetuses, raising concerns about the safety of this compound in pregnant populations .

Case Study 2: Electrolyte Applications

Another area of research involves the use of EMS in lithium-ion batteries as an electrolyte additive. Studies have shown that EMS-based electrolytes enhance cycling stability and performance compared to traditional organic carbonate-based electrolytes. The electrochemical stability of EMS contributes to its effectiveness in battery applications, demonstrating its versatility beyond biological contexts .

Research Findings

Recent studies have focused on the synthesis and characterization of novel sulfone derivatives, including EMS. These compounds were screened for various biological activities, reinforcing the notion that modifications to the sulfone structure can lead to enhanced biological effects .

特性

IUPAC Name |

1-methylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJCDTIWNDBNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208122 | |

| Record name | Ethyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-43-4 | |

| Record name | Ethyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 594-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K26P79M26R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。